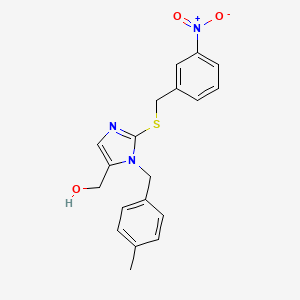

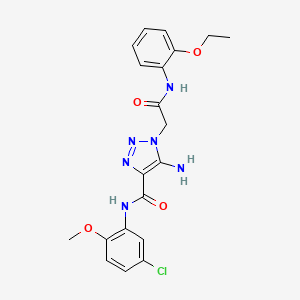

![molecular formula C22H14Cl2O2S B2492823 (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338424-02-5](/img/structure/B2492823.png)

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals that typically feature benzofuran cores and are modified with various substituents, including chlorophenyl groups and sulfanyl methyl side chains. These modifications impart unique physical, chemical, and potentially biological properties to the molecules.

Synthesis Analysis

The synthesis of closely related compounds often involves multi-step chemical reactions, starting from basic aromatic compounds or their halogenated derivatives. For example, (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized through oxidation and nucleophilic addition reactions under both basic and acidic conditions, offering insights into functionalizing benzofuran derivatives (Pouzet et al., 1998).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, is crucial for understanding the three-dimensional arrangement of atoms within a compound. Such analyses reveal the conformation, electronic structure, and potential reactivity sites of the molecule (Huang et al., 2021).

Chemical Reactions and Properties

The reactivity of similar compounds towards nucleophiles under different conditions suggests a variety of chemical transformations they can undergo, leading to a wide range of derivatives. This reactivity is often leveraged in the synthesis of complex molecules with potential biological activities (Choi et al., 2003).

科学的研究の応用

Catalysis and Synthesis

- A study by Salari et al. (2017) demonstrated the use of DABCO as an efficient catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) methanone in an aqueous medium. This research showcases the synthetic utility of chlorophenyl and benzofuran compounds in producing complex molecular structures under catalytic conditions (Salari, Mosslemin, & Hassanabadi, 2017).

Clathrate Formation

- Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in clathrate formation, utilizing derivatives like (4-nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone as clathrate hosts for benzene guests. The findings highlight the importance of molecular interactions in the formation of inclusion complexes, which is relevant for understanding the behavior of chlorophenyl and benzofuran derivatives (Eto et al., 2011).

Structural Analysis

- Choi et al. (2010) conducted a structural analysis of 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, providing insights into the molecular geometry and interactions within crystals of similar compounds. This study contributes to the understanding of the structural characteristics of chlorophenyl and benzofuran derivatives (Choi, Seo, Son, & Lee, 2010).

Synthesis of Novel Molecules

- The research by Zhang et al. (2012) on the facile synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones underlines the potential of chlorophenyl and benzofuran derivatives in creating compounds with unique structures and possible applications in various fields, including materials science and pharmacology (Zhang, Yan, Li, & Gao, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used for research purposes only.

将来の方向性

特性

IUPAC Name |

(4-chlorophenyl)-[3-[(2-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2O2S/c23-15-11-9-14(10-12-15)21(25)22-17(16-5-1-3-7-19(16)26-22)13-27-20-8-4-2-6-18(20)24/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTYYDYLBGMSIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

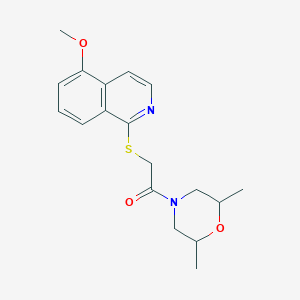

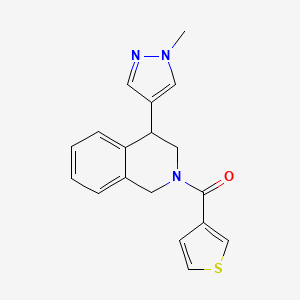

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)

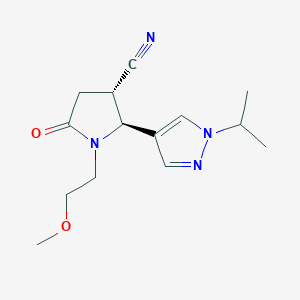

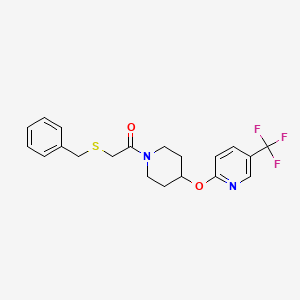

![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)

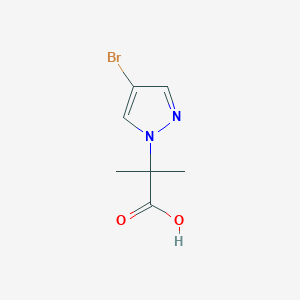

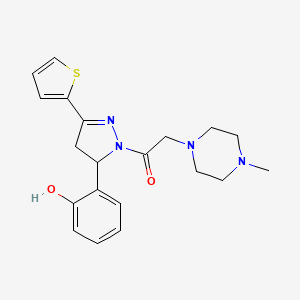

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)

![(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492760.png)

![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)